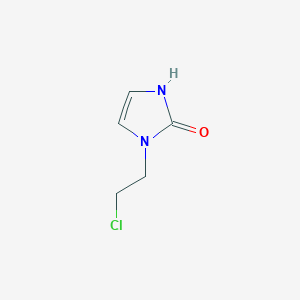

1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one

描述

1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one is a chemical compound with a molecular formula of C5H9ClN2O It is a derivative of imidazolone and contains a chloroethyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one typically involves the reaction of imidazolone with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

化学反应分析

Nucleophilic Substitution Reactions

The 2-chloroethyl group undergoes nucleophilic displacement under mild conditions. For example:

-

Ammonolysis : Reaction with primary amines yields imidazol-2-one derivatives with extended alkylamino chains. This parallels the synthesis of 1-(2-aminoethyl) analogs reported in metronidazole derivatives .

-

Hydrolysis : Treatment with aqueous base (e.g., NaOH) replaces the chloride with a hydroxyl group, forming 1-(2-hydroxyethyl)-1,3-dihydro-2H-imidazol-2-one .

Oxidation and Functional Group Interconversion

The chloroethyl substituent can be oxidized or converted into carboxylic acid derivatives:

-

Oxidation to Carboxylic Acid : Using KMnO₄ in acidic conditions, the terminal CH₂Cl group oxidizes to COOH, yielding 1-(2-carboxyethyl)-1,3-dihydro-2H-imidazol-2-one .

-

Acid Chloride Formation : Reaction with SOCl₂ converts the carboxylic acid to its corresponding acid chloride, enabling further acylations (e.g., with glycine) .

Cyclization and Heterocycle Formation

The chloroethyl group participates in intramolecular cyclizations:

-

Base-Catalyzed Cyclization : In acetonitrile with BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), the chloroethyl chain facilitates rapid five-membered ring closure, forming fused imidazolone derivatives .

-

S-cyclization : Propargylic amines and isothiocyanates undergo uncatalyzed S-cyclization to generate thioimidazolones .

Catalytic Transformations

The imidazol-2-one core acts as a hydrogen-bond donor/acceptor, enabling catalytic roles:

-

Acid-Base Catalysis : The sp² nitrogen (N-3) accepts hydrogen bonds, while N-1 participates in nucleophilic or acid-base reactions, accelerating bond cleavage in biological systems .

Synthetic Protocols

Key procedures include:

-

One-Pot Synthesis : Propargylic amines react with isocyanates in acetonitrile with BEMP (5 mol%) at RT, achieving quantitative yields .

-

Purification : Silica gel chromatography (hexane/ethyl acetate) isolates products efficiently .

Mechanistic Insights

Computational studies (ωB97XD/MeCN) reveal:

-

Deprotonation-Driven Cyclization : Base strength correlates with reaction rates, as stronger bases (e.g., BEMP) lower activation barriers for urea deprotonation and subsequent cyclization .

-

Allenamide Intermediates : For tertiary substrates, allenamide formation precedes endocyclic imidazolone synthesis via low-barrier transition states (ΔG‡ ~12.5 kcal/mol) .

This compound’s versatility in substitution, oxidation, and cyclization reactions positions it as a valuable intermediate in medicinal and synthetic chemistry. Further studies could explore its catalytic applications and antibacterial optimization.

科学研究应用

Chemistry

1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one serves as a building block in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various organic reactions. Its ability to undergo nucleophilic substitution reactions allows for the modification of its structure to create derivatives with enhanced properties.

Biology

The compound is being studied for its biological activities , particularly its potential antimicrobial and anticancer properties. Research has indicated that it can interact with cellular components, leading to effects such as inhibition of DNA replication and protein synthesis, which are critical pathways in cancer cell proliferation.

Medicine

Ongoing research aims to explore the therapeutic potential of this compound for various diseases:

- Anticancer Applications: The compound's mechanism involves forming covalent bonds with nucleophilic sites in DNA, which may lead to cell death in cancerous cells.

- Infectious Diseases: Studies are investigating its efficacy against various pathogens, potentially leading to new treatments.

Case Study: Anticancer Activity

A study evaluated the antiproliferative effects of derivatives based on the imidazole structure. The results indicated that compounds similar to this compound exhibited moderate growth inhibition across several human cancer cell lines:

| Cell Line | Growth Inhibition (%) |

|---|---|

| Renal Cancer UO-31 | 32.45 |

| Prostate Cancer PC-3 | 51.51 |

| Breast Cancer T-47D | 27.84 |

These findings suggest that modifications to the imidazole ring can enhance anticancer activity.

Data Table: Chemical Reactions

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Nucleophilic Substitution | Sodium hydroxide, amines | Substituted imidazolones |

| Oxidation | Hydrogen peroxide, potassium permanganate | Imidazolone oxides |

| Reduction | Sodium borohydride | Imidazolidines |

作用机制

The mechanism of action of 1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one involves its interaction with cellular components, leading to various biological effects. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, proteins, and other biomolecules, resulting in the inhibition of cellular processes such as DNA replication and protein synthesis. This can lead to cell death, making the compound a potential candidate for anticancer therapy.

相似化合物的比较

1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one can be compared with other similar compounds, such as:

Carmustine: An alkylating agent used in chemotherapy, which also contains a chloroethyl group.

Lomustine: Another alkylating agent with similar properties and applications in cancer treatment.

Chlorambucil: A nitrogen mustard compound used in the treatment of chronic lymphocytic leukemia.

The uniqueness of this compound lies in its specific structure and the presence of the imidazolone ring, which may confer distinct biological activities and chemical reactivity compared to other compounds.

生物活性

1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

This compound features a chloroethyl group that can undergo various chemical reactions, making it a versatile building block in organic synthesis. Notably, it can participate in nucleophilic substitution reactions, oxidation, and reduction processes, which are crucial for its biological activity.

The biological effects of this compound are primarily attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules such as DNA and proteins. This interaction can inhibit cellular processes like DNA replication and protein synthesis, leading to cell death. Such mechanisms position this compound as a potential candidate for anticancer therapies.

Anticancer Activity

Research has indicated that this compound exhibits notable antiproliferative activity against various cancer cell lines. The following table summarizes the growth inhibition percentages (GI%) observed in different cancer types:

| Cancer Type | Cell Line | GI% at 10^-5 M |

|---|---|---|

| Renal Cancer | UO-31 | 32.45 |

| Melanoma | UACC-62 | 23.57 |

| Ovarian Cancer | NCI/ADR-RES | 24.30 |

| Prostate Cancer | PC-3 | 51.51 |

| Breast Cancer | T-47D | 27.84 |

The data indicates that the compound shows moderate to significant growth inhibition across various cancer types, particularly prostate cancer .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial activities. It has demonstrated effectiveness against several bacterial strains, as shown in the following table:

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Active |

| Escherichia coli | Active |

| Proteus mirabilis | Active |

These findings suggest that this compound could be developed into an antimicrobial agent .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Studies : A study involving multiple human cancer cell lines reported varying degrees of growth inhibition when treated with this compound derivatives. The most promising results were observed in prostate and renal cancer cell lines .

- Mechanistic Insights : Research has highlighted the role of the chloroethyl group in facilitating the formation of reactive intermediates that interact with cellular macromolecules. This interaction is crucial for inducing apoptosis in cancer cells .

- Comparative Studies : Comparative analyses with other imidazole derivatives have shown that while many possess biological activity, this compound stands out due to its dual antimicrobial and anticancer properties .

属性

IUPAC Name |

3-(2-chloroethyl)-1H-imidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O/c6-1-3-8-4-2-7-5(8)9/h2,4H,1,3H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTHDQDMSUWQKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592858 | |

| Record name | 1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938459-07-5 | |

| Record name | 1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938459-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。